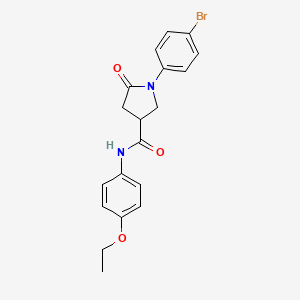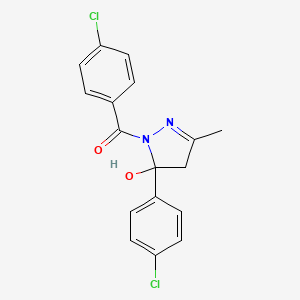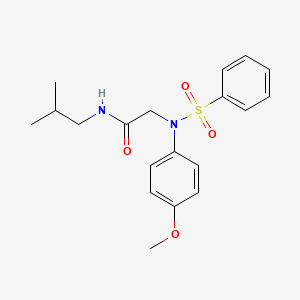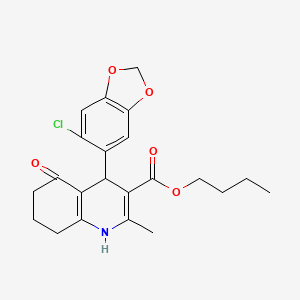
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes or proteins that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has been shown to have antibacterial and antifungal properties as well.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. The limitations of using the compound in lab experiments include its limited solubility in certain solvents, which may affect its efficacy in certain assays.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One future direction is to study the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to study the compound's potential applications in the treatment of viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. The compound's synthesis method has been optimized to obtain a high yield of the product with high purity. The compound has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Future studies are needed to further elucidate the compound's potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-ethoxyaniline in the presence of triethylamine. The resulting product is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the product with high purity.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-25-17-9-5-15(6-10-17)21-19(24)13-11-18(23)22(12-13)16-7-3-14(20)4-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPZUCGVJRYHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)

![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5022378.png)

![3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5022387.png)